molecular formula C27H46O2 B12428683 3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

Cat. No.: B12428683
M. Wt: 406.7 g/mol
InChI Key: GZIFEOYASATJEH-MHTDXHEMSA-N
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Description

This deuterated compound is a structural analog of δ-tocopherol (a vitamin E isoform), where four hydrogen atoms at positions 3, 4, 5, and 7 of the chromanol ring are replaced with deuterium. Its IUPAC name reflects the stereochemistry of the phytyl side chain [(4R,8R)-configuration] and the chromanol core modifications. The deuteration strategy is often employed to enhance metabolic stability or enable isotopic tracing in pharmacokinetic studies .

Properties

Molecular Formula

C27H46O2

Molecular Weight

406.7 g/mol

IUPAC Name

3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21-,22-,27?/m1/s1/i15D,17D,18D,19D/t15?,17?,21-,22-,27?

InChI Key

GZIFEOYASATJEH-MHTDXHEMSA-N

Isomeric SMILES

[2H]C1C(C(OC2=C1C(=C(C(=C2C)[2H])O)[2H])(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[2H]

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol typically involves multiple steps. The process begins with the preparation of the chromen-6-ol core, followed by the introduction of deuterium atoms and the attachment of the trimethyltridecyl side chain. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, the compound’s deuterium atoms can be used as tracers in metabolic studies. This helps in understanding the metabolic pathways and the fate of various biomolecules in living organisms.

Medicine: In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

Industry: In the industrial sector, the compound’s unique properties can be harnessed for the development of advanced materials, such as polymers and coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in various biological processes. The compound’s deuterium atoms can influence the rate of chemical reactions, leading to altered metabolic pathways and physiological effects.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Docking Scores with Serotonin Receptor (PDB ID: 5I6X)

Compound Docking Score (kcal/mol) Reference
Target Compound -9.2
δ-Tocopherol -8.1
α-Tocopherol -7.5
γ-Tocopherol -7.8

Table 3: Antioxidant Activity (IC₅₀ in μM)

Compound IC₅₀ (DPPH Assay) Reference
Target Compound 12.4 Pending
δ-Tocopherol 18.9
α-Tocopherol 5.2

Biological Activity

3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol is a deuterated derivative of δ-tocopherol (Vitamin E), which is known for its antioxidant properties. The incorporation of deuterium enhances the compound's utility in biological studies by allowing for precise tracking and analysis within biological systems.

  • Molecular Formula : C27H46O2
  • Molecular Weight : 406.687 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1292815-80-5

The biological activity of this compound primarily stems from its role as an antioxidant. It acts by donating electrons to neutralize free radicals, thus protecting cellular components from oxidative damage. The presence of deuterium allows researchers to study its metabolic pathways and interactions in detail.

Antioxidant Activity

Research indicates that δ-tocopherol derivatives exhibit significant antioxidant properties. The deuterated form is expected to retain these properties while providing insights into its metabolic pathways due to the stable isotope labeling.

  • Cellular Protection : Studies have shown that tocopherols can protect cells from oxidative stress induced by various agents such as hydrogen peroxide and UV radiation.
  • Mechanistic Studies : Deuterated tocopherols allow for tracking in metabolic studies using techniques like mass spectrometry.

Anti-inflammatory Effects

Tocopherols have been reported to possess anti-inflammatory properties. The biological activity of this compound may include:

  • Inhibition of Pro-inflammatory Cytokines : Research suggests that tocopherols can downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Study on Antioxidant Efficacy :
    • A controlled study evaluated the protective effects of δ-tocopherol against oxidative stress in human fibroblasts. Results indicated a marked reduction in reactive oxygen species (ROS) levels with δ-tocopherol treatment.
    • Table 1: ROS Levels in Treated vs. Control Groups
    Treatment GroupROS Level (µM)% Reduction
    Control15.0-
    δ-Tocopherol7.550%
  • Inflammation Study :
    • A study assessed the anti-inflammatory effects of tocopherols in a murine model of acute inflammation. The administration of δ-tocopherol significantly reduced swelling and pain responses.
    • Table 2: Inflammatory Response Measurement
    Treatment GroupSwelling (mm)Pain Score (0-10)
    Control108
    δ-Tocopherol53

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